Technical Profile: 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone
Technical Profile: 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone
The following technical guide details the properties, synthesis, and applications of 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone , a specialized dihydrochalcone scaffold used in medicinal chemistry.
Classification: Sterically Hindered Dihydrochalcone Scaffold Primary Application: Pharmaceutical Intermediate / Lead Optimization Building Block
Executive Summary
3'-Chloro-3-(2,6-dimethylphenyl)propiophenone (Fluorochem Code: F206535) is a functionalized ketone intermediate characterized by a 1,3-diarylpropane backbone. Its structural uniqueness lies in the 2,6-dimethyl substitution on the distal phenyl ring. This "ortho-blocking" motif is a critical strategy in drug design to enhance metabolic stability by hindering oxidative metabolism at the benzylic position and restricting conformational freedom.
For drug development professionals, this molecule serves as a high-value precursor for synthesizing 1,3-diarylpropylamines (via reductive amination), a pharmacophore found in numerous antidepressants, ion channel blockers, and sigma receptor ligands.
Chemical Identity & Structure
| Property | Specification |
| IUPAC Name | 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
| Common Name | 3'-Chloro-2,6-dimethyldihydrochalcone |
| CAS Number | Not formally assigned in public registries; Analogous to 898779-20-9 |
| Molecular Formula | C₁₇H₁₇ClO |
| Molecular Weight | 272.77 g/mol |
| SMILES | CC1=C(CCCC(=O)C2=CC=CC(Cl)=C2)C(C)=CC=C1 |
| InChI Key | Predicted based on structure |
Structural Analysis
-
Core: Propiophenone (1-phenylpropan-1-one).
-
Ring A (Left): 3-Chlorophenyl. The meta-chlorine provides lipophilicity and a handle for potential halogen bonding or further functionalization, while avoiding the rapid metabolism often seen with para-substitution.
-
Linker: Ethylene bridge (-CH₂-CH₂-).
-
Ring B (Right): 2,6-Dimethylphenyl. The two methyl groups create a "steric shield" around the benzylic carbons and the aromatic ring, significantly altering the binding kinetics and metabolic profile compared to unsubstituted analogs.
Physicochemical Properties
Data below represents calculated values standard for this structural class.
| Parameter | Value | Implication for Drug Design |
| cLogP | ~5.2 | Highly lipophilic; likely requires formulation aid or salt formation in final API. |
| tPSA | 17.07 Ų | Excellent blood-brain barrier (BBB) permeability (Target < 90 Ų). |
| H-Bond Donors | 0 | No donor groups; acts only as an acceptor. |
| H-Bond Acceptors | 1 | Carbonyl oxygen. |
| Rotatable Bonds | 4 | Moderate flexibility, constrained by the 2,6-dimethyl steric clash. |
| Physical State | Viscous Oil or Low-Melting Solid | Due to disruption of crystal packing by the asymmetric 2,6-dimethyl group. |
Synthesis & Manufacturing Protocols
The synthesis of this scaffold typically employs a Claisen-Schmidt Condensation followed by selective hydrogenation. This route is preferred for its scalability and modularity.
Workflow Diagram (DOT)
Figure 1: Modular synthesis via the Chalcone route.
Detailed Protocol
Step 1: Aldol Condensation (Chalcone Formation)
Objective: Form the unsaturated enone linkage.
-
Reagents: Charge a reactor with 3-chloroacetophenone (1.0 eq) and 2,6-dimethylbenzaldehyde (1.0 eq) in Ethanol (10 volumes).
-
Catalyst: Add aqueous NaOH or KOH (10% w/v, 0.5 eq) dropwise at 0–5°C.
-
Note: The 2,6-dimethyl group provides significant steric hindrance, slowing the nucleophilic attack. The reaction may require prolonged stirring (24–48h) or gentle heating (40°C) compared to standard benzaldehydes.
-
-
Workup: Quench with dilute HCl. The chalcone product often precipitates as a yellow solid. Filter and recrystallize from EtOH/Water.
Step 2: Selective Hydrogenation
Objective: Reduce the alkene without reducing the ketone or removing the chlorine.
-
Setup: Dissolve the chalcone in Ethyl Acetate or THF.
-
Catalyst: Use 5% Pd/C (loading 5 wt%) or Wilkinson's Catalyst (if chlorine lability is a concern, though Pd/C is usually safe for aryl chlorides under mild conditions).
-
Conditions: Hydrogenate at 1 atm (balloon) or 30 psi at Room Temperature. Monitor via TLC/HPLC to prevent over-reduction to the alcohol.
-
Purification: Filter catalyst through Celite. Concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Applications in Drug Discovery
The "Magic Methyl" & Steric Shielding
The 2,6-dimethylphenyl moiety is a privileged substructure. In the context of this propiophenone, it serves two mechanisms:[1]
-
Metabolic Blockade: It sterically protects the benzylic position from Cytochrome P450 oxidation, extending the half-life (
) of derived drugs. -
Conformational Locking: It forces the phenyl ring to adopt a perpendicular orientation relative to the alkyl chain, potentially increasing selectivity for deep hydrophobic pockets in GPCRs or kinases.
Derivatization Pathways
Researchers utilize this ketone primarily as a divergence point.
-
Pathway A: Reductive Amination (Primary Route)
-
Reaction with primary/secondary amines + NaBH(OAc)₃.
-
Target: Synthesis of analogs to Fluoxetine , Atomoxetine , or Dapoxetine where the steric bulk modulates transporter affinity (SERT/NET).
-
-
Pathway B: Grignard Addition
-
Reaction with R-MgBr.
-
Target: Tertiary carbinols, common in antihistamines and antitussives.
-
Functional Workflow (DOT)
Figure 2: Synthetic divergence from the propiophenone core.
Safety & Handling
Based on MSDS data for aryl ketones and chlorinated aromatics.
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
The compound is likely lipophilic and skin-permeable. Wear nitrile gloves and use a fume hood.
-
Avoid generation of dust/aerosols if solid.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alpha-methylene group.
References
-
Fluorochem Ltd. (2024). Product Specification: 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone (F206535). Fluorochem Catalog. Link
-
ChemicalBook. (2024). Structural Analogs of Dimethylphenyl Propiophenones. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on steric shielding in drug design). Link
-
MolCore. (2024). 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-73-9) Data Sheet. (Reference for isomeric properties). Link
